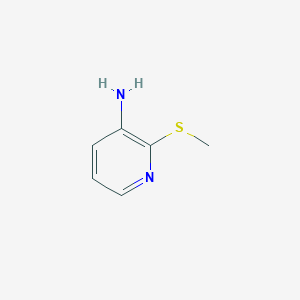

3-Amino-2-methylthiopyridine

Description

Pervasive Significance of Pyridine (B92270) Ring Systems in Chemical Synthesis and Design

The pyridine ring is a ubiquitous scaffold found in a vast array of natural products, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as numerous alkaloids. researchgate.net Its presence is also prominent in a multitude of synthetic compounds with significant biological activities. The inclusion of the pyridine nucleus in a molecule can enhance its pharmacological properties, such as improving water solubility and bioavailability, which are critical aspects of drug design. nih.gov

In medicinal chemistry, pyridine derivatives are integral to the development of drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.net Beyond pharmaceuticals, these compounds are utilized in the creation of dyes, polymers, and catalysts, underscoring their versatility and importance in modern chemistry. researchgate.net The continuous exploration of new synthetic methodologies, such as transition-metal-catalyzed cross-coupling and cyclization reactions, further expands the accessibility and diversity of functionalized pyridine derivatives. researchgate.net

Structural Context of Amino and Methylthio Substituents on the Pyridine Nucleus

The electronic nature of the pyridine ring is characterized by the presence of a nitrogen atom, which imparts a dipole moment and makes the ring electron-deficient compared to benzene. wikipedia.org This inherent electronic property influences its reactivity, making it less susceptible to electrophilic aromatic substitution. However, the introduction of substituents can significantly modulate the ring's reactivity and properties.

An amino (-NH2) group is a strong electron-donating group. When attached to the pyridine ring, it increases the electron density of the ring through resonance, which can enhance its reactivity towards electrophilic substitution. rsc.orgsapub.org This activating effect is crucial in directing the position of further chemical modifications on the pyridine scaffold.

Overview of Research Trajectories and Academic Relevance of Pyridine Derivatives with Diverse Functionalities

The academic and industrial interest in functionalized pyridine derivatives continues to grow, driven by the quest for novel molecules with enhanced properties and applications. Current research trajectories focus on several key areas:

Development of Novel Synthetic Methods: There is a continuous effort to develop more efficient, selective, and environmentally friendly methods for the synthesis of pyridine derivatives. researchgate.netbeilstein-journals.org This includes the use of multicomponent reactions, C-H bond functionalization, and photocatalysis to construct complex pyridine-based molecules. nih.govmdpi.comresearcher.life

Medicinal Chemistry: A significant portion of research is dedicated to the design and synthesis of pyridine derivatives as potential therapeutic agents. The focus is often on developing compounds with high efficacy and specificity against various diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netresearcher.lifenih.gov

Materials Science: Pyridine derivatives are being explored for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. researchgate.net The tunability of their electronic and photophysical properties makes them attractive candidates for these applications.

The compound at the heart of this article, 3-Amino-2-methylthiopyridine , represents a specific example of a disubstituted pyridine that serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. Research involving this and related structures often explores their reactivity and potential as building blocks for novel compounds with interesting biological or material properties. For instance, studies have shown that related aminothiopyridine structures can be precursors to fused heterocyclic systems like thieno[2,3-b]pyridines, which are of interest in medicinal chemistry. nih.govpsu.edu

Chemical Profile of this compound

| Property | Value |

| Chemical Formula | C6H8N2S |

| Molecular Weight | 140.21 g/mol |

| CAS Number | 38240-22-1 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXJLRUDJQKXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576419 | |

| Record name | 2-(Methylsulfanyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38240-22-1 | |

| Record name | 2-(Methylsulfanyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 2 Methylthiopyridine

Strategic Retrosynthesis for the 3-Amino-2-methylthiopyridine Framework

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be envisioned, guiding the design of a synthetic route.

The primary retrosynthetic strategies involve three main bond disconnections:

C-N Bond Disconnection: This approach disconnects the amino group at the C3 position, leading to a 3-halopyridine or a related precursor. The amino group can then be introduced in a forward sense via nucleophilic substitution or other amination methods.

C-S Bond Disconnection: This strategy involves cleaving the bond between the pyridine (B92270) ring and the sulfur atom. This leads to a 2-halopyridine or a pyridine-2-thione intermediate. The methylthio group is then installed through thiolation followed by methylation.

Pyridine Ring Cleavage: A more fundamental approach involves breaking the pyridine ring itself. This de novo strategy considers the entire ring as being formed from acyclic precursors through cyclization reactions. This often leads to multicomponent reaction strategies where the substituents are installed during the ring-forming step.

These distinct retrosynthetic pathways pave the way for the two major synthetic approaches discussed below: building the ring system from acyclic precursors (de novo synthesis) or modifying a pre-existing pyridine scaffold (post-cyclization functionalization).

De Novo Pyridine Ring Construction Approaches

Constructing the pyridine ring from acyclic precursors is a powerful strategy that allows for the direct installation of desired functional groups, often with high efficiency and atom economy.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for synthesizing complex heterocyclic systems. bohrium.comymerdigital.com The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used for pyridine synthesis. acsgcipr.orgtaylorfrancis.com

A plausible MCR approach to a precursor for this compound could involve the condensation of an enamine, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound or its equivalent. taylorfrancis.com For instance, a modified Guareschi-Thorpe reaction could be employed, which gives the aromatic pyridine directly. acsgcipr.org The general advantage of MCRs is their operational simplicity, convergence, and the ability to rapidly generate diverse molecular scaffolds from simple starting materials. bohrium.comnih.gov

| Reaction Type | Key Reactants | General Advantages |

| Hantzsch-type Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia (B1221849) source | Well-established, versatile for 1,4-dihydropyridines. acsgcipr.orgtaylorfrancis.com |

| Guareschi-Thorpe Reaction | Cyanoacetamide, β-Diketone, Ammonia | Direct formation of aromatic pyridones. acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, Propargyl ketone | Good for synthesizing substituted pyridines directly. acsgcipr.org |

This table provides an overview of common multicomponent reactions for pyridine synthesis.

To specifically target the this compound scaffold, precursors would need to be carefully selected. For example, a reaction involving cyanothioacetamide could serve as a key building block to introduce both the nitrogen for the ring and the sulfur atom at the C2 position.

De novo synthesis can also be achieved through the cyclization of linear precursors that already contain the requisite sulfur and nitrogen atoms. This strategy offers precise control over the placement of heteroatoms.

A common approach involves the reaction of a compound containing a cyano group adjacent to an active methylene group with a sulfur-containing reactant. For instance, the synthesis of substituted 2-thiolate-3-cyanopyridines can be achieved through the reaction of malononitrile, an aldehyde, and hydrogen sulfide, followed by cyclization. nih.gov The resulting pyridinethiolate can then be alkylated to install the methyl group.

The key steps in such a sequence are:

Knoevenagel Condensation: Reaction of an aldehyde with an active methylene compound like malononitrile.

Michael Addition: Addition of a sulfur nucleophile (e.g., from H₂S or cyanothioacetamide) to the activated double bond.

Intramolecular Cyclization: Ring closure to form the pyridine-2-thiolate.

Alkylation: S-methylation of the thiolate to yield the final 2-methylthio group.

This approach is highly modular, allowing for variation in the final substituents based on the choice of the initial aldehyde and other reactants. nih.gov

Post-Cyclization Functionalization and Derivatization Strategies

An alternative to building the pyridine ring from scratch is to introduce the desired functional groups onto a pre-formed pyridine ring. This approach is often more straightforward if a suitable pyridine starting material is readily available.

Introducing an amino group at the 3-position of a pyridine ring can be accomplished through several established methods. Unlike the 2- and 4-positions, the 3-position is less reactive towards nucleophilic substitution.

One of the most common and effective methods for the synthesis of 3-aminopyridine (B143674) is the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). orgsyn.orgwikipedia.org This reaction involves treating nicotinamide with sodium hypobromite, which is generated in situ from bromine and sodium hydroxide. orgsyn.org

Another strategy involves the reduction of 3-nitropyridine . The nitro group can be introduced onto the pyridine ring via nitration, although this can sometimes lead to mixtures of isomers. The subsequent reduction of the nitro group to an amine is typically achieved with high efficiency using various reducing agents, such as zinc in hydrochloric acid or catalytic hydrogenation. orgsyn.orgchemicalbook.com

Direct amination at the C3 position is challenging. The classic Chichibabin reaction, which uses sodium amide to directly aminate pyridines, strongly favors the 2- and 4-positions. wikipedia.orgntu.edu.sg Therefore, indirect methods starting from functionalized precursors are generally required for 3-amination.

| Method | Starting Material | Key Reagents | Position Selectivity |

| Hofmann Rearrangement | Nicotinamide | Br₂, NaOH | C3 orgsyn.orgwikipedia.org |

| Nitro Group Reduction | 3-Nitropyridine | Zn/HCl or H₂/Pd-C | C3 orgsyn.orgchemicalbook.com |

| Nucleophilic Substitution | 3-Halopyridine | Ammonia source, catalyst | C3 orgsyn.org |

| Chichibabin Reaction | Pyridine | NaNH₂ | C2 and C4 wikipedia.orgntu.edu.sg |

This table summarizes key methods for introducing an amino group onto a pyridine ring.

The introduction of a methylthio group at the 2-position of the pyridine ring is typically a two-step process: thiolation followed by alkylation.

The most common precursor for this transformation is a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine). Nucleophilic aromatic substitution (SₙAr) with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), can directly install the methylthio group.

Alternatively, a more versatile route proceeds via a pyridine-2-thione intermediate. This intermediate can be prepared from a 2-halopyridine by reaction with a sulfur source like sodium hydrosulfide (B80085) or thiourea. The resulting pyridine-2-thione exists in tautomeric equilibrium with 2-mercaptopyridine (B119420). rsc.org Subsequent S-alkylation with a methylating agent, such as methyl iodide or dimethyl sulfate, cleanly affords the desired 2-methylthiopyridine. nih.gov

| Precursor | Method | Reagents | Product |

| 2-Halopyridine | Direct Nucleophilic Substitution | Sodium thiomethoxide (NaSMe) | 2-Methylthiopyridine |

| 2-Halopyridine | Thiolation then Alkylation | 1. NaSH or Thiourea2. Methyl iodide (CH₃I) | 2-Methylthiopyridine |

| Pyridine N-oxide | Thiolation/Rearrangement | Ac₂O, Me₂NCS₂Na | 2-Methylthiopyridine |

This table outlines common strategies for installing a methylthio group at the 2-position of a pyridine ring.

By combining the strategies from sections 2.3.1 and 2.3.2, a convergent synthesis of this compound can be designed. For example, one could start with 2-chloro-3-nitropyridine, first perform a nucleophilic substitution to install the methylthio group, and then reduce the nitro group to the desired amine.

Regioselective Functionalization Techniques in Pyridine Chemistry

The synthesis of polysubstituted pyridines, such as this compound, is fundamentally dependent on regioselective functionalization techniques. The inherent electronic properties of the pyridine ring often direct incoming substituents to the C2, C4, or C6 positions, making the introduction of groups at C3 and C5 a significant challenge. Modern synthetic chemistry has overcome this by developing advanced methods that allow for precise control over the position of functionalization.

One powerful strategy involves the generation of highly reactive pyridyne intermediates. A notable method reports the regioselective 3,4-difunctionalization of 3-chloropyridines, including 2-thio-derivatives, via 3,4-pyridyne intermediates. nih.gov This process typically begins with the lithiation of a 3-chloro-2-alkylthiopyridine, which, upon heating, eliminates lithium chloride to form a 3,4-pyridyne. This intermediate can then be trapped by a nucleophile, such as a Grignard reagent, which adds with high regioselectivity. A subsequent quench with an electrophile introduces a second substituent. nih.gov While this specific example leads to 3,4-disubstitution, it demonstrates a key principle: the use of a pre-installed group at the C2 position (like a thioether) can profoundly influence the formation and subsequent reaction of the pyridine ring, enabling access to otherwise difficult-to-obtain substitution patterns.

Furthermore, the strategic placement of substituents has a critical effect on the regioselectivity of metalation reactions. For instance, the presence and position of a halogen atom can direct metal-halogen exchange or deprotonation to a specific site on the ring, which can then be functionalized. mdpi.com The synthesis of 2,3-disubstituted pyridines often relies on a sequence where one group is introduced first to direct the second into the adjacent position, a critical consideration for the targeted synthesis of this compound.

Catalytic Methods in this compound Synthesis

Catalytic methods offer efficient and selective pathways for constructing the key bonds in this compound. Transition-metal catalysis, in particular, has revolutionized the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds on aromatic rings.

A highly relevant catalytic approach for introducing the amino group is the palladium-catalyzed Buchwald-Hartwig amination. acs.org This reaction enables the coupling of an amine with an aryl halide or triflate. In a potential synthesis of this compound, a precursor such as 3-bromo-2-methylthiopyridine could be coupled with an ammonia surrogate or a protected amine in the presence of a palladium catalyst and a suitable ligand. This method is valued for its high functional group tolerance and broad applicability in the synthesis of aminopyridines. acs.org

Similarly, catalytic C-S bond formation reactions can be employed to install the methylthio group. Palladium- or copper-catalyzed cross-coupling reactions between a thiol (like methanethiol) or its salt and a halo-pyridine (such as 2-bromo-3-aminopyridine) provide a direct route to the thioether linkage. These catalytic approaches are often superior to traditional nucleophilic aromatic substitution methods, which may require harsh conditions and can suffer from a lack of selectivity.

Exploration of Green Chemistry Principles and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. Key strategies include the use of microwave irradiation, solvent-free conditions, and multi-component reactions, all of which enhance efficiency and minimize waste. researchgate.netyoutube.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, drastically reducing reaction times from hours to minutes and often improving product yields. nih.govyoutube.com For the synthesis of substituted aminopyridines, microwave irradiation can promote rapid, solvent-free, one-pot reactions. A relevant example is the green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids via a one-step, multi-component reaction under neat (solvent-free) conditions, which offers high atom economy and an environmentally friendly profile. nih.gov This methodology, which combines multiple starting materials in a single step to build a complex product, could be adapted for the synthesis of this compound. Such an approach would reduce the need for isolating intermediates, thereby saving energy, solvents, and materials.

The use of water as a solvent or employing solid-supported catalysts are other green strategies that could be applied. researchgate.net These methods align with the goals of sustainability by replacing volatile organic solvents and enabling easier catalyst recovery and reuse.

Characterization of Synthetic Intermediates and Final Products via Advanced Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The three protons on the pyridine ring would appear in the aromatic region (typically δ 6.5-8.5 ppm) as doublets or doublets of doublets, with coupling constants characteristic of their relative positions. The amino group (NH₂) protons would likely appear as a broad singlet, and the methylthio (S-CH₃) group would give a sharp singlet in the upfield region (around δ 2.5 ppm).

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The five carbons of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the nitrogen appearing at the most downfield shift. The methyl carbon of the methylthio group would appear at a much higher field (around δ 15 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Predictions | |||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-4 | ~ 7.2 - 7.4 | dd | Couples to H-5 and H-6 |

| H-5 | ~ 6.6 - 6.8 | dd | Couples to H-4 and H-6 |

| H-6 | ~ 7.9 - 8.1 | dd | Couples to H-4 and H-5 |

| -NH₂ | ~ 4.5 - 5.5 | br s | Shift is solvent dependent |

| -S-CH₃ | ~ 2.5 | s | Sharp singlet |

| ¹³C NMR Predictions | |||

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | ||

| C-2 | ~ 155 - 160 | ||

| C-3 | ~ 140 - 145 | ||

| C-4 | ~ 120 - 125 | ||

| C-5 | ~ 115 - 120 | ||

| C-6 | ~ 145 - 150 | ||

| -S-CH₃ | ~ 15 - 20 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. researchgate.netnih.gov

Table 2: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Methyl Group (-CH₃) |

| 1620 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1590 - 1450 | C=C and C=N Stretch | Pyridine Ring |

| ~ 1320 | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering clues to its structure through fragmentation patterns. The molecular formula for this compound is C₆H₈N₂S, giving it a monoisotopic mass of approximately 140.04 Da.

Electron Ionization (EI-MS): In EI-MS, a strong molecular ion peak ([M]⁺) would be expected at m/z ≈ 140. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) to give a fragment at m/z 125, or cleavage of the C-S bond.

Electrospray Ionization (ESI-MS): In soft-ionization techniques like ESI-MS, the protonated molecule ([M+H]⁺) would be prominently observed at m/z ≈ 141.

This analytical data, when combined, provides unambiguous confirmation of the identity and purity of the synthesized this compound.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound, ensuring its purity and confirming its elemental composition. For this compound (C₆H₈N₂S), the theoretical elemental composition is a crucial benchmark against which experimental results are measured.

The expected elemental percentages for this compound are calculated based on its molecular formula and the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Sulfur: 32.07 g/mol ).

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 61.55 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 6.89 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 23.93 |

| Sulfur | S | 32.07 | 1 | 32.07 | 27.39 |

| Total | 140.214 | 100.00 |

In a laboratory setting, a synthesized sample of this compound would be subjected to combustion analysis. The resulting experimental values for carbon, hydrogen, and nitrogen, along with a separate analysis for sulfur, are then compared to the theoretical values. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, is a strong indicator of the compound's high purity and correct elemental makeup. researchgate.net Discrepancies outside this range may suggest the presence of impurities, residual solvents, or an incorrect molecular structure.

Scalable Synthesis Considerations for Research-Scale Production and Process Optimization

Transitioning the synthesis of this compound from a small-scale laboratory procedure to a larger, research-scale production requires careful consideration of several factors to ensure efficiency, safety, and reproducibility. Process optimization is key to achieving higher yields and purity while maintaining cost-effectiveness.

Key Optimization Parameters:

Solvent and Catalyst Selection: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. For the synthesis of heterocyclic compounds, a systematic variation of solvents is often performed to find the optimal medium. africanjournalofbiomedicalresearch.com Similarly, the selection of an appropriate catalyst, if required, is critical. For instance, in related pyridine syntheses, transition metal catalysts have been shown to improve yield and selectivity. africanjournalofbiomedicalresearch.com The use of solid-supported or recyclable catalysts can also be explored to simplify purification and reduce waste, aligning with green chemistry principles. mdpi.com

Reaction Temperature and Time: These two parameters are intrinsically linked and must be carefully optimized. Microwave-assisted synthesis has emerged as a valuable tool in the synthesis of heterocycles, often leading to significantly reduced reaction times and improved yields by allowing for precise temperature control and rapid heating. africanjournalofbiomedicalresearch.com For conventional heating methods, establishing the minimum time required to achieve maximum conversion at a specific temperature is crucial to prevent the formation of degradation byproducts.

Reagent Stoichiometry and Addition Order: The molar ratios of the starting materials can have a profound effect on the outcome of the reaction. A systematic study to determine the optimal stoichiometry is essential. The order in which reagents are added can also influence the reaction pathway and the formation of side products.

Purification Methods: As the scale of the synthesis increases, purification techniques must be adapted. While column chromatography is common in small-scale synthesis, it may become impractical for larger quantities. Alternative methods such as recrystallization, distillation, or solvent extraction should be investigated to develop a more efficient and scalable purification protocol.

Flow Chemistry: For continuous production and improved process control, flow chemistry presents a promising alternative to traditional batch processing. Flow reactors can offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling by extending the operation time. springerprofessional.de

Illustrative Research-Scale Synthesis Approach:

A plausible synthetic route for this compound could involve the initial preparation of a 2-mercaptopyridine precursor, followed by methylation of the thiol group and subsequent introduction of the amino group at the 3-position.

One potential strategy starts with the conversion of a suitable pyridine derivative to 2-mercaptopyridine. nih.gov The resulting thiol can then be methylated using a reagent such as methyl iodide in the presence of a base to yield 2-methylthiopyridine. The final step would involve the regioselective introduction of an amino group at the 3-position, which can be a challenging transformation. This may be achieved through nitration followed by reduction. The nitration of the 2-methylthiopyridine ring would need to be carefully controlled to favor substitution at the 3-position, followed by a reduction of the nitro group to the desired amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 3 Amino 2 Methylthiopyridine

Reactions Involving the Amino Group (–NH2)

The lone pair of electrons on the nitrogen atom of the 3-amino group is readily available for bond formation, making it the primary site for nucleophilic attack. This reactivity is analogous to other aminopyridines and aromatic amines. The group can participate in nucleophilic substitution reactions where it displaces a leaving group in an electrophilic substrate. The dynamics of these substitutions are influenced by the steric and electronic properties of both the aminopyridine and the reacting electrophile. The pyridine (B92270) nitrogen, being a base, can be protonated under acidic conditions, which would deactivate the amino group toward electrophilic attack. libretexts.org

The primary amino group of 3-Amino-2-methylthiopyridine serves as a key handle for constructing various nitrogen-containing linkages, which are fundamental in medicinal chemistry and materials science.

Amide Formation: The reaction of the amino group with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) leads to the formation of a stable amide bond. This transformation is one of the most common methods for derivatizing amines. sphinxsai.com The reaction with an acyl chloride, for instance, is typically rapid and proceeds via a nucleophilic acyl substitution mechanism.

Imine Formation: Condensation of the amino group with aldehydes or ketones results in the formation of imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is generally reversible and is often catalyzed by a small amount of acid. libretexts.orgresearchgate.net The process involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond. masterorganicchemistry.comyoutube.com

The following table summarizes these key transformations of the amino group.

| Reactant Class | Specific Reactant (Example) | Product Type | General Conditions |

| Acyl Halide | Acetyl Chloride | Amide | Aprotic solvent, optional base |

| Aldehyde | Benzaldehyde | Imine (Schiff Base) | Reflux in alcohol, catalytic acid |

| Ketone | Acetone | Imine (Schiff Base) | Reflux in alcohol, catalytic acid |

Beyond acylation and imine formation, the nucleophilic amino group reacts with a variety of other electrophiles. Alkylation, for example, can occur upon reaction with alkyl halides, leading to secondary or tertiary amines, although controlling the degree of alkylation can be challenging. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism with appropriate alkyl halides. The inherent nucleophilicity of the amino group makes it a versatile reaction site for creating a diverse array of substituted pyridine derivatives.

Reactions Involving the Methylthio Group (–SCH3)

The methylthio group, a thioether attached to the C2 position of the pyridine ring, exhibits its own distinct set of chemical reactivities, primarily centered on the sulfur atom.

The sulfur atom in the methylthio group is susceptible to oxidation and can be readily converted to higher oxidation states, namely sulfoxide (B87167) and sulfone. This transformation is significant as it modulates the electronic properties and steric profile of the molecule. The oxidation is typically a stepwise process.

Formation of Sulfoxide: Mild oxidation of the methylthio group yields the corresponding methylsulfinylpyridine (a sulfoxide). Common reagents for this selective oxidation include one equivalent of hydrogen peroxide in a solvent like acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. nih.govorganic-chemistry.org

Formation of Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the methylthio group with a stronger oxidizing agent or an excess of the oxidant, produces the methylsulfonylpyridine (a sulfone). organic-chemistry.org Sulfones are valuable synthetic intermediates due to the electron-withdrawing nature of the sulfonyl group. The sulfur in methionine, an amino acid containing a methylthio group, can be oxidized to both methionine sulfoxide and methionine sulfone. wikipedia.org

This sequential oxidation is illustrated in the table below.

| Starting Material | Oxidizing Agent (Example) | Product | Oxidation State of Sulfur |

| This compound | 1 eq. H₂O₂ / Acetic Acid | 3-Amino-2-(methylsulfinyl)pyridine | +2 (Sulfoxide) |

| 3-Amino-2-(methylsulfinyl)pyridine | 1 eq. H₂O₂ / Acetic Acid | 3-Amino-2-(methylsulfonyl)pyridine | +4 (Sulfone) |

| This compound | ≥2 eq. H₂O₂ / Acetic Acid | 3-Amino-2-(methylsulfonyl)pyridine | +4 (Sulfone) |

The carbon-sulfur bond of the methylthio group can be cleaved through reductive desulfurization, a reaction that replaces the –SCH3 group with a hydrogen atom. The most common and effective reagent for this transformation is Raney Nickel (Raney Ni). organicreactions.orgmasterorganicchemistry.com This process involves the hydrogenolysis of the C–S bond. organicreactions.org

This reaction is particularly useful in synthesis for removing a sulfur-based group that may have been used to direct an earlier synthetic step or to simply access the corresponding desulfurated analog. Research on the reductive desulfurization of 3-cyano-2-methylthiopyridines using Raney Nickel has demonstrated the efficacy of this method on closely related pyridine scaffolds. epa.gov The reaction typically proceeds by heating the substrate with an aqueous slurry of active Raney Nickel in a protic solvent like ethanol (B145695).

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Raney Nickel (Ni(H)) | 3-Aminopyridine (B143674) | Desulfurization |

Role in Transmetalation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura-like reactions involving boronic acid derivatives)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, typically between organoboron compounds and organic halides catalyzed by a palladium complex. rsc.orglibretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of this compound, the methylthio group (-SMe) presents an interesting functional handle for cross-coupling reactions, distinct from the more common use of halogens as leaving groups.

While direct Suzuki-Miyaura coupling involving the C-S bond of a methylthiopyridine is less common than C-Halogen coupling, related methodologies such as the Liebeskind-Srogl cross-coupling have been developed for the C-C bond formation from thioethers. This reaction utilizes a palladium(0) catalyst, a copper(I) carboxylate co-catalyst, and an organoboronic acid to couple thioorganics with boronic acids under neutral conditions. Efficient methods for introducing aryl moieties into methylthio-substituted nitrogen heterocycles include Ni(0)-catalyzed cross-coupling with Grignard reagents and the Liebeskind-Srogl reaction employing arylboronic acids. researchgate.net

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical part of the Suzuki-Miyaura cycle. rsc.org Studies have shown that the nature of the boronic acid derivative (e.g., boronic esters) can significantly influence the rate of this step. nih.gov For a molecule like this compound, participation in a Suzuki-Miyaura-type reaction would likely first require conversion of a position on the pyridine ring (e.g., C5) to a halide or triflate. However, the methylthio group itself could potentially be activated for coupling.

The following table summarizes conditions used for Suzuki-Miyaura reactions on related bromo-aminopyridine substrates, which could be adapted for halogenated derivatives of this compound. nih.gov

| Starting Material | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85% |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 89% |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 81% |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined electronic effects of the pyridine nitrogen, the amino group, and the methylthio group.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing via an inductive effect and deactivates the ring towards electrophilic attack, particularly at the C2 (ortho) and C4 (para) positions. quora.com Electrophilic substitution on an unsubstituted pyridine ring typically occurs at the C3 (meta) position under harsh conditions. quora.com

Amino Group (-NH₂): The 3-amino group is a powerful activating group. Through its +M (mesomeric) effect, it donates electron density to the pyridine ring, primarily at the ortho (C2 and C4) and para (C6) positions relative to itself. This strong activating effect can overcome the inherent deactivation by the ring nitrogen.

Methylthio Group (-SMe): The 2-methylthio group is also an activating group, capable of donating electron density via its lone pairs (+M effect), directing electrophiles to its ortho (C3) and para (C5) positions. However, it is generally a weaker activator than the amino group.

Considering these effects, the positions most activated towards electrophilic attack are C4 and C6, which are ortho and para to the strongly activating amino group. The C5 position is para to the methylthio group but meta to the amino group, making it less favored. Attack at C2 is sterically hindered and electronically disfavored by both the adjacent ring nitrogen and the methylthio group. Therefore, electrophilic substitution is predicted to occur preferentially at the C4 and C6 positions. Computational methods like RegioSQM, which calculate proton affinities, can be used to predict the most nucleophilic centers and thus the likely sites of electrophilic attack. nih.gov

Halogenation and Nitration Studies on the Pyridine Core

Specific halogenation and nitration studies on this compound are not widely reported, but the outcomes can be predicted based on studies of related aminopyridines.

Halogenation: The halogenation of pyridines generally requires forcing conditions, but the presence of the activating amino group facilitates the reaction. For 2-aminopyridine (B139424), bromination occurs readily at the C5 position. orgsyn.org Given the directing effects in this compound, halogenation would be expected to occur at the most activated positions, C4 or C6. The precise outcome may depend on steric factors and reaction conditions.

Nitration: Direct nitration of aminopyridines can be complex. The amino group is often protonated under the strongly acidic conditions of nitration, which converts it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺). Furthermore, the pyridine nitrogen also gets protonated. Nitration of 2-aminopyridine, for instance, yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. orgsyn.orgsapub.org Direct nitration of 3-aminopyridine is known to be very low-yielding. google.com A common strategy to control the regioselectivity and prevent oxidation is to first protect the amino group, for example, by converting it to an amide. For this compound, nitration would likely target the C4 or C6 position, assuming the activating influence of the amino and methylthio groups can be harnessed without significant protonation issues. If the amino group is protonated, the reaction would be significantly slower, and the directing effects would change, potentially favoring substitution at C5.

Ring Annulation and Fused Heterocycle Formation via this compound Scaffolds

The bifunctional nature of this compound, with its nucleophilic amino group and the adjacent methylthio group, makes it a valuable scaffold for the synthesis of fused heterocyclic systems through ring annulation reactions.

Synthesis of Thieno[2,3-b]pyridine (B153569) Systems through Intramolecular Cyclization

The thieno[2,3-b]pyridine core is a key structural motif in many biologically active compounds. nih.gov The 3-amino-2-thiopyridine framework is a classic precursor for constructing this fused system. The general strategy involves the reaction of a suitable pyridine precursor with a reagent that introduces a two-carbon unit, followed by intramolecular cyclization.

A common method is the Gewald reaction, or variations thereof, where a 2-thiopyridine derivative reacts with an α-halo carbonyl or α-halo nitrile compound. nih.gov For a substrate like this compound, the synthesis would typically proceed via an S-alkylation of a related 2-thiol precursor, followed by intramolecular cyclization of the introduced side-chain onto the C3 position of the pyridine ring. The amino group at C3 is often the result of this cyclization. For example, the reaction of 3-cyano-pyridine-2(1H)-thiones with chloroacetonitrile (B46850) yields 3-aminothieno[2,3-b]pyridine-2-carbonitriles directly. researchgate.net

The following table presents examples of reagents used in the synthesis of thieno[2,3-b]pyridines from 2-thiopyridine precursors. researchgate.netnih.gov

| Pyridine Precursor | Reagent | Resulting Fused System | Reaction Type |

|---|---|---|---|

| Pyridine-2(1H)-thione derivative | ω-Bromoacetophenone | 3-Aminothieno[2,3-b]pyridine derivative | Alkylation and Intramolecular Cyclization |

| Pyridine-2(1H)-thione derivative | Chloroacetonitrile | 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | Alkylation and Intramolecular Cyclization |

| Pyridine-2(1H)-thione derivative | Ethyl bromoacetate | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | Alkylation and Intramolecular Cyclization |

Construction of Pyrazolo[3,4-b]pyridine Scaffolds

Pyrazolo[3,4-b]pyridines, also known as 7-azaindazoles, are another class of fused heterocycles with significant pharmacological interest. nih.gov There are two primary synthetic approaches to this scaffold: constructing the pyridine ring onto a pre-existing pyrazole (B372694), or forming the pyrazole ring onto a pyridine core. nih.gov

Starting from a 3-aminopyridine derivative like this compound, the most logical approach is the construction of the pyrazole ring. This typically involves a sequence starting with the diazotization of the 3-amino group to form a diazonium salt. This reactive intermediate can then undergo intramolecular cyclization. However, a more common and reliable method involves modifying the adjacent groups. For instance, a 2-chloro-3-cyanopyridine (B134404) can react with hydrazine (B178648) to form a 3-amino-1H-pyrazolo[3,4-b]pyridine. researchgate.net

To utilize this compound in this synthesis, it would need to be converted into a suitable precursor. For example, the 2-methylthio group could be displaced by a hydrazine derivative, which could then cyclize with a functional group introduced at the C3 position (derived from the original amino group). A more direct, though hypothetical, route could involve the reaction of this compound with a reagent that reacts with both the amino group and the C4 position of the ring to form the pyrazole ring, a variation of the Friedländer annulation.

The most established methods involve the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.com

Formation of Other Condensed Pyridine Derivatives (e.g., pyrimidines, naphthyridines)

The unique structural arrangement of this compound, featuring a nucleophilic amino group positioned ortho to a methylthio substituent on the pyridine ring, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. This arrangement is particularly amenable to cyclocondensation reactions with bifunctional electrophiles, leading to the formation of condensed pyridine derivatives such as pyridopyrimidines and naphthyridines. While direct examples utilizing this compound are not extensively detailed in readily available literature, the reactivity can be inferred from analogous transformations of other o-aminopyridine derivatives.

Pyridopyrimidine Synthesis:

The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core, a class of compounds with significant pharmacological interest, often involves the reaction of a 2-aminopyridine derivative with a three-carbon electrophilic partner. niscpr.res.innih.gov The reaction typically proceeds through an initial nucleophilic attack by the exocyclic amino group, followed by an intramolecular cyclization and dehydration sequence.

For instance, a common strategy involves the condensation of an aminopyridine with compounds like ethyl cyanoacetate (B8463686) or α,β-unsaturated esters in the presence of a catalyst. niscpr.res.inresearchgate.net In the case of this compound, a plausible pathway would involve its reaction with a suitable 1,3-dielectrophile. The exocyclic amino group would act as the initial nucleophile, leading to an intermediate that subsequently cyclizes via the ring nitrogen to form the fused pyrimidine (B1678525) ring. The methylthio group at the 2-position would remain as a substituent on the resulting pyridopyrimidine scaffold, available for further functionalization if desired.

A general representation of this transformation is shown below:

| Reactant A | Reactant B | Resulting Fused System | Conditions |

| This compound | 1,3-Dicarbonyl Compound | 2-Methylthiopyrido[2,3-d]pyrimidine | Acid or Base Catalysis, Heat |

| This compound | α,β-Unsaturated Carbonyl Compound | Dihydro-2-methylthiopyrido[2,3-d]pyrimidine | Michael Addition followed by Cyclization |

| This compound | Ethoxymethylenemalonate | 4-Oxo-2-methylthiopyrido[2,3-d]pyrimidine | Thermal Cyclization |

Naphthyridine Synthesis:

Naphthyridines, isomers of pyridopyridines, are another important class of condensed heterocycles. researchgate.net Their synthesis from aminopyridines is well-established, with the Friedländer annulation being a prominent method. rsc.org This reaction involves the condensation of an o-aminopyridine carbaldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone, ester, or nitrile).

To utilize this compound in a Friedländer-type synthesis, it would first need to be converted to the corresponding this compound-4-carbaldehyde. This derivative could then react with a variety of methylene-active compounds in the presence of a base or acid catalyst to construct the second fused pyridine ring, yielding a substituted naphthyridine. The reaction between 4-amino-2-chloroquinoline-3-carbaldehyde and acetophenone (B1666503) derivatives serves as an analogue for this type of transformation. researchgate.net The specific isomer of naphthyridine formed would depend on the position of the aldehyde group introduced onto the starting pyridine ring.

Investigation of Intrinsic Catalytic Properties of this compound and its Derivatives

The field of catalysis has seen significant interest in the development of novel ligands and organocatalysts derived from readily accessible heterocyclic scaffolds. Pyridine-based compounds, in particular, have demonstrated considerable utility due to the coordinating ability of the ring nitrogen.

As Organocatalysts or Ligands in Metal-Catalyzed Transformations

The molecular architecture of this compound, possessing multiple potential coordination sites—the pyridine ring nitrogen, the exocyclic amino nitrogen, and the sulfur atom of the methylthio group—renders it an attractive candidate for application as a ligand in metal-catalyzed transformations. The aminopyridine scaffold is widely recognized for its ability to form stable and catalytically active complexes with a variety of transition metals. nsf.gov

Ligand in Metal-Catalyzed Transformations:

Derivatives of aminopyridine have been successfully employed as ligands in numerous catalytic processes. For example, iron(II) complexes bearing aminopyridine ligands have been characterized and shown to be active catalysts for atom transfer radical polymerization (ATRP) of styrene. nsf.gov Similarly, Schiff bases derived from 2-aminopyridine can form complexes with metals like copper(II), which then act as efficient catalysts in condensation reactions. mdpi.com

This compound can function as a bidentate or potentially tridentate ligand. Coordination to a metal center could occur through the pyridine nitrogen and the exocyclic amino group, forming a stable five-membered chelate ring. The sulfur atom could also participate in coordination, depending on the metal's electronic properties and steric factors. This chelating ability is crucial for stabilizing the metal center and modulating its reactivity.

The table below summarizes the catalytic applications of analogous aminopyridine-based metal complexes, suggesting the potential utility of complexes derived from this compound.

| Metal Center | Ligand Type | Catalytic Reaction | Reference |

| Iron(II) | Aminopyridine | Atom Transfer Radical Polymerization (ATRP) | nsf.gov |

| Copper(II) | Aminopyridine Schiff Base | Claisen-Schmidt Condensation | mdpi.com |

| Cobalt(II), Nickel(II), Manganese(II) | 5-Amino-2-ethylpyridine-2-carboximidate | Henry Reaction | ias.ac.in |

| Palladium(0) | 4-Methylpyridin-2-amine derivative | Suzuki Coupling (as substrate precursor) | mdpi.com |

The presence of the electron-donating amino and methylthio groups can enhance the electron density on the pyridine ring, which may influence the electronic properties of the resulting metal complex and, consequently, its catalytic activity. These complexes could potentially be applied in cross-coupling reactions, hydrogenations, or oxidation catalysis.

While specific studies detailing the use of this compound as an organocatalyst are scarce, its basic nitrogen atoms (both pyridine and amino) suggest a potential for it to act as a Brønsted or Lewis base catalyst in certain organic transformations. However, its primary and most promising catalytic application appears to be as a versatile ligand for transition metal catalysis.

Structural Modifications and Derivative Synthesis of 3 Amino 2 Methylthiopyridine

Synthesis of Substituted Isomers and Analogues for Structure-Reactivity Correlation Studies

The synthesis of isomers and analogues of 3-amino-2-methylthiopyridine is fundamental for establishing structure-reactivity relationships. By systematically altering the positions of the amino and methylthio groups or introducing other substituents, researchers can probe the electronic and steric effects that govern the molecule's behavior.

One common approach to synthesizing related structures, such as 3-aminothieno[2,3-b]pyridine derivatives, involves the cyclization of 3-cyanopyridin-2-thiol and its alkyl derivatives with halogen-containing compounds that have an electron-attracting group. nih.gov This methodology allows for the creation of a fused ring system, which can be considered a rigid analogue of substituted aminopyridines. The reactivity and properties of these derivatives, including their hydrolysis and acetylation products, provide insight into the influence of the core structure. nih.gov

Multi-component reactions offer an efficient pathway to highly functionalized pyridine (B92270) derivatives. For instance, the condensation of aldehydes, malononitrile, and thiols can yield 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.gov This strategy allows for significant variation in the substituents at multiple positions of the pyridine ring by simply changing the initial aldehyde and thiol components.

Similarly, the synthesis of 2-amino-3-cyanothiophenes, which serve as precursors for thieno[3,2-e]pyridines, can be achieved through one-pot cyclocondensation reactions, highlighting the versatility of synthetic methodologies in creating a library of analogues for comparative studies. researchgate.netsciforum.net The reaction of 3-oxo-2-arylhydrazonopropanals with various active methylene (B1212753) compounds is another versatile method for preparing a variety of 2-aminopyridine (B139424) derivatives with different substituents. mdpi.com

Table 1: Synthetic Strategies for Analogues and Isomers

| Synthetic Method | Precursors | Resulting Scaffold/Analogue | Potential for Variation | Reference |

|---|---|---|---|---|

| Cyclization Reaction | 3-Cyanopyridin-2-thiol derivatives, Halo-compounds with electron-attracting groups | 3-Aminothieno[2,3-b]pyridines | Variations in alkyl groups on thiol and the choice of halo-compound. | nih.gov |

| Multi-component Condensation | Aldehydes, Malononitrile, Thiophenols | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles | Wide variety of substituents possible by changing the aldehyde and thiophenol starting materials. | nih.gov |

| One-pot Cyclocondensation | 2-Aminothiophene-3-carbonitriles, Spiro[chroman-2,10-cycloalkan]-4-ones | Amino-cycloalkyl[b]thieno-[3,2-e]pyridines | Modification of the cycloalkanone and thiophene (B33073) precursors. | researchgate.net |

| Reaction with Active Methylene Compounds | 3-Oxo-2-arylhydrazonopropanals, 3-Oxo-3-phenylpropionitrile | 2-Amino-6-aryl-5-arylazo-3-aroylpyridines | Substituents on the aryl groups can be modified. | mdpi.com |

Modification of Substituents for Tailored Chemical Reactivity

The chemical reactivity of this compound can be precisely controlled by introducing substituents with different electronic properties onto the pyridine ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution within the molecule, thereby influencing its nucleophilicity, basicity, and interaction with other chemical species.

Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density on the pyridine ring. This enhancement makes the pyridine nitrogen atom more basic and a stronger Lewis base, thus increasing its affinity for metal ions in coordination complexes. In studies of related heterocyclic systems, EDGs have been shown to increase the potency of enzyme inhibitors, suggesting a positive effect on binding interactions. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the pyridine ring. This effect reduces the basicity of the pyridine nitrogen. The introduction of EWGs can significantly alter molecular properties and has been shown to improve the binding affinity in certain biological contexts by creating specific electronic interactions with target residues. scielo.brmdpi.com For example, the electron-withdrawing effect of a cyano group can create an electron-rich region over itself while inducing an area of low electronic density elsewhere on the molecule, which can be crucial for specific binding events. mdpi.com

The strategic placement of these groups allows for the rational design of derivatives with tailored reactivity for applications ranging from catalysis to materials science.

Table 2: Effect of Substituents on Chemical Reactivity

| Substituent Type | Example Groups | Effect on Pyridine Ring | Impact on Reactivity | Reference |

|---|---|---|---|---|

| Electron-Donating (EDG) | -CH₃ (Methyl), -OCH₃ (Methoxy) | Increases electron density | Enhances basicity of pyridine nitrogen; stronger ligand properties. | nih.gov |

| Electron-Withdrawing (EWG) | -CN (Cyano), -NO₂ (Nitro), -CF₃ (Trifluoromethyl) | Decreases electron density | Reduces basicity of pyridine nitrogen; can create specific electronic interaction sites. | scielo.brmdpi.com |

Design and Synthesis of Coordination Complexes with this compound as a Ligand

This compound is an effective ligand for forming coordination complexes with a variety of transition metals. Its utility stems from the presence of multiple potential donor atoms: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the sulfur atom of the methylthio group. The synthesis of these complexes typically involves reacting the ligand with a metal salt (e.g., chlorides, nitrates, acetates of copper, zinc, cobalt, or silver) in a suitable solvent like ethanol (B145695) or methanol. mdpi.commdpi.com The resulting complexes can precipitate from the solution or be crystallized through slow evaporation of the solvent.

The pyridine nitrogen is a common coordination site for metal ions. wikipedia.org In many aminopyridine complexes, the endocyclic ring nitrogen is the primary binding site. For instance, in complexes formed with 2-amino-3-methylpyridine (B33374) and silver(I), the pyridine nitrogen binds firmly to the metal center. mdpi.com The formation of stable complexes with various metal ions like Cu(II), Zn(II), and Co(II) has been reported for numerous pyridine carboxamide and aminopyridine ligands. nih.govnih.gov These synthetic procedures are generally adaptable for this compound, allowing for the creation of a diverse family of metal complexes.

The versatility of this compound as a ligand is reflected in its various possible binding modes, which in turn dictate the coordination geometry of the resulting metal complex.

Monodentate Coordination: The most common binding mode for simple pyridine ligands involves coordination through the lone pair of electrons on the pyridine nitrogen atom. wikipedia.orgnih.gov This is the expected primary binding mode for this compound.

Bidentate Coordination (Chelation): The ligand could potentially act as a bidentate chelating agent, coordinating to a single metal center through both the pyridine nitrogen and the nitrogen of the 3-amino group. This would form a stable five-membered ring. Bidentate complexation through a pyridine nitrogen and a carbonyl oxygen is a known binding mode for related pyridine carboxamide ligands. nih.gov

Bridging Coordination: In some cases, aminopyridine ligands can act as a bridge between two metal centers. For example, 2-amino-3-methylpyridine has been observed to bridge two silver ions, with the pyridine nitrogen coordinating to one metal and the exocyclic amino group coordinating to another, leading to the formation of a coordination polymer. mdpi.com

The preferred binding mode and resulting coordination geometry are influenced by several factors, including the nature of the metal ion, the steric hindrance from the substituents (the 2-methylthio group may influence chelation), and the reaction conditions. These factors determine the final geometry, which can range from tetrahedral and square planar for four-coordinate complexes to distorted octahedral for six-coordinate complexes. nih.govnih.govrsc.org

Table 3: Potential Binding Modes and Geometries for this compound Complexes

| Binding Mode | Coordinating Atoms | Description | Resulting Common Geometries | Reference |

|---|---|---|---|---|

| Monodentate | Pyridine Nitrogen | Ligand binds to the metal center through a single point of attachment. | Tetrahedral, Square Planar, Octahedral | wikipedia.orgnih.gov |

| Bidentate (Chelating) | Pyridine Nitrogen and Amino Nitrogen | Ligand binds to a single metal center at two points, forming a chelate ring. | Distorted Octahedral, Square Pyramidal | nih.gov |

| Bridging | Pyridine Nitrogen and Amino Nitrogen | Ligand connects two separate metal centers, often leading to polymeric structures. | Polymeric Chains/Sheets | mdpi.com |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Pyridine derivatives are widely used as organic linkers in the synthesis of MOFs due to the ability of the pyridine nitrogen to coordinate strongly with metal centers. rsc.org

The synthesis of MOFs is typically achieved under solvothermal conditions, where solutions of the metal salt and the organic linker are heated in a sealed vessel. nih.govunito.it this compound can be incorporated into MOF structures as a functionalized linker. In such a design, the pyridine nitrogen would serve as the coordinating site that connects to the metal nodes, building the framework's structure. The amino and methylthio groups would then be exposed within the pores of the MOF.

These functional groups can impart specific properties to the MOF. For example, amino groups are known to enhance CO₂ capture capabilities in MOFs. nih.gov The synthesis of 2-amino-pyridine derivatives has been successfully achieved using MOFs as heterogeneous catalysts, demonstrating the synergy between these classes of compounds. nih.gov By employing post-synthetic modification techniques, it is also possible to introduce amino functionalities into a pre-existing MOF structure. nih.gov Therefore, this compound represents a promising building block for the design of new functional MOFs with tailored properties for applications in catalysis, gas storage, and separation.

Applications in Advanced Synthetic Organic Chemistry and Materials Science

Utility as a Core Synthon for Diverse Heterocyclic Libraries

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. 3-Amino-2-methylthiopyridine is a valuable synthon due to the strategic placement of its functional groups, which facilitates the construction of complex molecular architectures.

The molecular structure of this compound is ideally suited for the synthesis of fused heterocyclic systems that contain both nitrogen and sulfur, which are prominent scaffolds in medicinal chemistry and materials science. openmedicinalchemistryjournal.com The ortho-positioning of the amino and methylthio groups enables intramolecular cyclization reactions, leading to the formation of thieno[2,3-b]pyridines. nih.gov This class of compounds is of considerable interest due to its wide spectrum of biological activities. nih.gov

The synthesis of these scaffolds often involves the chemical modification of the amino and methylthio groups to facilitate ring closure. For instance, the amino group can be acylated or converted into other functional groups that can then react with the sulfur-containing portion, or a derivative thereof, to form a new five-membered thiophene (B33073) ring fused to the original pyridine (B92270) core. nih.gov The resulting thienopyridine framework is a privileged scaffold found in numerous pharmacologically active agents. nih.gov

| Target Scaffold | Synthetic Strategy | Key Feature of Precursor |

| Thieno[2,3-b]pyridines | Intramolecular Cyclization | Ortho-positioning of amino and methylthio groups |

| Substituted Benzothiazoles | Condensation Reactions | Availability of nucleophilic amino group |

| Pyrimidobenzothiazoles | Multi-step Synthesis | Versatility of the aminopyridine core |

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. mdpi.comnih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. mdpi.com

This compound, as a substituted aminopyridine, is an excellent candidate for MCRs. The primary amino group can act as a key nucleophile, reacting with aldehydes or ketones to form imine intermediates, which are central to many MCRs like the Ugi or Strecker reactions. researchgate.net For example, a novel three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines utilizes a 2-aminopyridine (B139424), an aldehyde, and trimethylsilylcyanide. researchgate.net The inherent reactivity of the amino group and the pyridine nitrogen in this compound allows it to participate in similar one-pot syntheses, leading to the rapid construction of diverse and complex heterocyclic scaffolds. researchgate.net

Development of Novel Organic Transformations Facilitated by this Compound

The specific stereoelectronic properties of this compound have facilitated the development and optimization of key organic transformations. The most significant of these is the intramolecular cyclization to form the thieno[2,3-b]pyridine (B153569) system. This transformation is a cornerstone for building a variety of functionalized heterocyclic compounds. nih.gov

Furthermore, the methylthio group (-SCH₃) itself is a site for synthetic modification. It can be oxidized to the corresponding sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃). These transformations are significant as they profoundly modulate the electronic properties of the pyridine ring, influencing the molecule's reactivity, potential for intermolecular interactions, and biological activity. This functional group tolerance allows chemists to fine-tune the characteristics of the final products for specific applications.

Integration into Functional Polymers and Optoelectronic Materials (e.g., conducting polymers, organic light-emitting diodes)

While direct integration of this compound into commercial polymers or devices is not yet widely documented, its structural motifs are highly relevant to the field of materials science. Heterocyclic compounds containing both pyridine and thiophene units are foundational to many functional organic materials. beilstein-journals.org

Conducting Polymers: Thiophene and its derivatives are the canonical building blocks for conducting polymers. The sulfur atom in the methylthio group of this compound provides a structural link to this class of materials. The amino group offers a convenient point for polymerization, allowing the molecule to be incorporated into a polymer backbone.

Organic Light-Emitting Diodes (OLEDs): OLEDs are constructed from thin films of organic semiconductor materials. researchgate.net The performance of these devices relies heavily on the electronic properties of the materials used in the emissive, hole-transport, and electron-transport layers. nih.gov Pyridine-containing molecules are often used as electron-transporting or host materials due to the electron-deficient nature of the pyridine ring. Conversely, sulfur-rich compounds like thiophenes are excellent hole-transporters. beilstein-journals.org The combination of an electron-deficient pyridine ring and an electron-rich sulfur moiety within this compound makes it a potential candidate for creating materials with tailored charge-transport properties or for use as an emissive dopant in OLEDs. beilstein-journals.orgnih.gov

The potential applications are summarized below:

| Material Class | Relevant Structural Feature | Potential Application |

| Conducting Polymers | Methylthio group, Amino group (for polymerization) | Organic electronic circuits, sensors |

| Optoelectronic Materials (OLEDs) | Pyridine ring (electron-deficient), Sulfur atom (electron-rich) | Electron-transport layers, Hole-transport layers, Emissive materials |

Mechanistic Insights and Theoretical Studies of 3 Amino 2 Methylthiopyridine

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

To date, specific kinetic and spectroscopic studies elucidating the reaction mechanisms of 3-Amino-2-methylthiopyridine have not been extensively reported. Understanding the reactivity of this compound would involve monitoring reaction progress over time under various conditions. Techniques such as stopped-flow spectroscopy could be employed to study rapid reactions, allowing for the determination of reaction orders, rate constants, and activation energies.

Spectroscopic methods like UV-Vis, FT-IR, and NMR are indispensable for identifying reactants, intermediates, and products. For instance, in reactions involving electrophilic or nucleophilic attack, changes in the electronic spectra (UV-Vis) can provide insights into the formation of transient species. Similarly, monitoring shifts in the characteristic vibrational frequencies (FT-IR) of the amino and methylthio groups, as well as the pyridine (B92270) ring, can help track the transformation of functional groups during a reaction. In-situ NMR spectroscopy would be particularly powerful for obtaining structural information about intermediates and for determining reaction kinetics by following the change in concentration of specific species over time.

Computational Quantum Chemical Investigations

Computational quantum chemistry offers a powerful toolkit to complement experimental studies by providing detailed insights into the molecular properties and reactivity of this compound at an atomic and electronic level. Density Functional Theory (DFT) and ab initio methods are commonly employed for such investigations.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO energies, charge distribution)

Analysis of the electronic structure is fundamental to understanding the reactivity of this compound. The distribution of electron density, typically visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and reactivity. For related aminopyridine derivatives, the HOMO is often localized on the amino group and the pyridine ring, suggesting these are likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the pyridine ring, indicating its susceptibility to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are example values based on typical calculations for similar molecules and are not experimentally derived for this compound.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts, IR vibrational modes)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding absorption wavelengths, aiding in the interpretation of experimental UV-Vis spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Comparing calculated shifts with experimental data can help in the definitive assignment of complex spectra and in confirming the molecular structure.

IR Vibrational Modes: Calculations of harmonic vibrational frequencies can predict the positions of absorption bands in the IR spectrum. These calculated frequencies are often scaled to better match experimental values. This analysis helps in assigning specific vibrational modes to the observed IR bands, such as the N-H stretching and bending vibrations of the amino group and the C-S stretching of the methylthio group.

Conformational Analysis and Intramolecular/Intermolecular Interactions (e.g., hydrogen bonding, steric effects)

The three-dimensional structure and conformational flexibility of this compound can significantly influence its reactivity and physical properties. Conformational analysis involves mapping the potential energy surface to identify stable conformers and the energy barriers for their interconversion. The orientation of the amino and methylthio groups relative to the pyridine ring is of particular interest.

Intramolecular hydrogen bonding between the amino group and the sulfur atom of the methylthio group, or the nitrogen of the pyridine ring, could stabilize certain conformations. Natural Bond Orbital (NBO) analysis is a computational technique used to study such interactions by quantifying the charge transfer and stabilization energies between donor and acceptor orbitals. Intermolecular interactions, such as hydrogen bonding in the solid state or in solution, can also be modeled to understand the bulk properties of the compound.

Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states, which are the energy maxima along the reaction coordinate.

The activation energy of a reaction can be calculated as the energy difference between the reactants and the transition state. This information is invaluable for understanding reaction rates and for predicting how changes in the molecular structure will affect reactivity. For example, modeling the protonation of the pyridine nitrogen versus the amino nitrogen can provide insights into the basicity of these sites. Similarly, modeling the reaction pathway for electrophilic aromatic substitution on the pyridine ring can predict the most likely position of attack.

Emerging Research Directions and Future Perspectives in 3 Amino 2 Methylthiopyridine Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, yet stereoselective methods for producing chiral derivatives of 3-Amino-2-methylthiopyridine remain a largely unexplored frontier. Current research on related pyridine (B92270) compounds, however, points toward several promising future directions. The development of catalytic asymmetric synthesis, which has been successfully applied to other pyridine systems, stands out as a particularly viable approach. mdpi.com

Future research could focus on adapting existing methods, such as transition-metal-catalyzed asymmetric C-N bond formation, to the this compound scaffold. nih.govnih.govmdpi.com The use of chiral ligands to control the stereochemical outcome of amination reactions on a suitable pyridine precursor could yield enantiomerically enriched products. Another avenue of exploration is the stereoselective dearomatization of the pyridine ring, followed by functionalization and re-aromatization, a strategy that has shown success for other pyridine derivatives. nih.gov

Table 1: Potential Stereoselective Strategies for this compound Derivatives

| Methodology | Description | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Amination | Direct introduction of the amino group or a precursor using a chiral catalyst and a prochiral pyridine substrate. | High atom economy, potential for high enantioselectivity. | Catalyst design, substrate activation, and control of regioselectivity. |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to the pyridine ring to direct stereoselective transformations, followed by its removal. | Well-established and reliable approach. | Requires additional synthetic steps for attachment and removal of the auxiliary. |

| Enzyme-Catalyzed Reactions | Utilization of enzymes, such as transaminases, to perform stereoselective amination. | High stereoselectivity, mild reaction conditions, and environmentally friendly. | Enzyme stability, substrate scope, and availability of suitable enzymes. |

| Asymmetric Dearomatization-Functionalization | Temporary dearomatization of the pyridine ring to create a chiral intermediate, followed by functionalization and re-aromatization. | Access to a wide range of chiral substituted pyridines. nih.gov | Development of efficient dearomatization and re-aromatization protocols. |

The successful implementation of these methodologies would pave the way for the synthesis of novel chiral ligands and building blocks for various applications.

Exploration of Sustainable Synthesis Routes and Resource Efficiency

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. For this compound, future research is expected to pivot towards more sustainable and resource-efficient manufacturing processes.